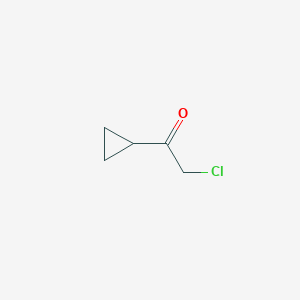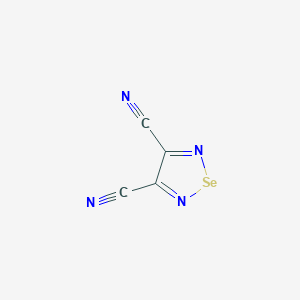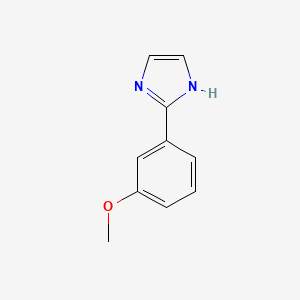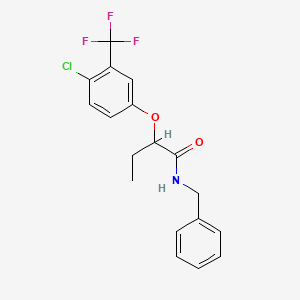
3-(3,5-Dimethylphenyl)aniline
Übersicht
Beschreibung
“3-(3,5-Dimethylphenyl)aniline” is a chemical compound with the CAS Number: 783325-73-5. It has a molecular weight of 197.28 and its IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-amine .
Synthesis Analysis
The synthesis of “3-(3,5-Dimethylphenyl)aniline” or similar compounds often involves reactions with aromatic amines and α,β-unsaturated acids . A study describes a catalyst- and solvent-free N-formylation of aromatic amines, which could potentially be applied to the synthesis of "3-(3,5-Dimethylphenyl)aniline" .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethylphenyl)aniline” consists of a biphenyl group with two methyl groups and an amine group .
Chemical Reactions Analysis
A study describes a metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to give N-alkyl aniline products . This could potentially be applied to “3-(3,5-Dimethylphenyl)aniline”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-Dimethylphenyl)aniline” include a molecular weight of 197.28 . More specific properties such as boiling point, melting point, solubility, etc., were not found in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
3-(3,5-Dimethylphenyl)aniline derivatives have been used as ligands in the synthesis of new C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts based on Nickel(II) and Palladium(II) Diimine Complexes. These catalysts have shown promising properties in the polymerization of ethene and other olefins, indicating the potential for these compounds in the development of advanced materials (Schmid et al., 2001).
Crystallography and Molecular Structure
The structural and molecular properties of 3-(3,5-Dimethylphenyl)aniline derivatives have been studied in crystallography. For example, the compound 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide showed a distinct angle between the sulfonyl and aniline benzene rings in its crystal structure, providing insights into molecular orientations and interactions (Gowda et al., 2010).
Chemical Synthesis
Efficient and convenient methods have been developed for synthesizing 3,5-biscarbamoyl-pyridine derivatives using 3-(3,5-Dimethylphenyl)aniline compounds. These methods have been instrumental in creating a variety of pyridine derivatives, which are crucial in many pharmaceutical and industrial applications (Wang et al., 2011).
Photoelectron Imaging
3-(3,5-Dimethylphenyl)aniline has been used in studies involving time-resolved photoelectron imaging to understand the electronic relaxation dynamics of molecules. This research provides crucial insights into the behavior of electrons in different molecular environments and can be pivotal in the development of new materials and electronic devices (Thompson et al., 2015).
Nanoparticle Synthesis
Polymer nanofibers integrated with 3-(3,5-Dimethylphenyl)aniline have been synthesized, showing unique morphologies and chemical structures. These materials have potential applications in various fields, including electronics and materials science (Mallick et al., 2005).
Electrocatalysis
Research has shown that 3-(3,5-Dimethylphenyl)aniline derivatives can be used in electrocatalysis, particularly in the reduction of carbon dioxide. This work is crucial for understanding and improving processes related to energy conversion and environmental remediation (Talukdar et al., 2020).
Wirkmechanismus
Mode of Action
Anilines can undergo various reactions such as electrophilic substitution, oxidation, and reduction
Biochemical Pathways
Anilines can participate in various biochemical pathways, often involving their conversion to more reactive species by enzymes in the body. These reactive species can then interact with other molecules, potentially leading to various effects .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Anilines can potentially cause various effects depending on their specific structure and the nature of their metabolic products .
Safety and Hazards
While specific safety and hazard information for “3-(3,5-Dimethylphenyl)aniline” was not found in the retrieved papers, aniline, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and can cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
While specific future directions for “3-(3,5-Dimethylphenyl)aniline” were not found in the retrieved papers, a study on pyrimidine derivatives, which are structurally similar to anilines, suggests that these compounds have a wide range of potential therapeutic applications . This suggests that “3-(3,5-Dimethylphenyl)aniline” and similar compounds could have potential uses in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURLSKOYQKDDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479022 | |
| Record name | 3-(3,5-Dimethylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)aniline | |
CAS RN |
783325-73-5 | |
| Record name | 3-(3,5-Dimethylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)

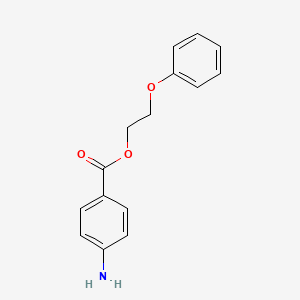
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)



